4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine atoms and an oxadiazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4,5-dibromothiophene-2-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-amino-1,2,5-oxadiazole-3-carbohydrazide: Lacks the dibromothiophene moiety, resulting in different chemical properties.
4,5-dibromothiophene-2-carbaldehyde: Lacks the oxadiazole and carbohydrazide groups, limiting its applications compared to the target compound.
Uniqueness
The uniqueness of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the dibromothiophene and oxadiazole moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H5Br2N5O2S |
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Molecular Weight |
395.03 g/mol |
IUPAC Name |
4-amino-N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C8H5Br2N5O2S/c9-4-1-3(18-6(4)10)2-12-13-8(16)5-7(11)15-17-14-5/h1-2H,(H2,11,15)(H,13,16)/b12-2+ |
InChI Key |
MOJWCWTYARLMDM-SWGQDTFXSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)/C=N/NC(=O)C2=NON=C2N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C=NNC(=O)C2=NON=C2N |
Origin of Product |
United States |
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